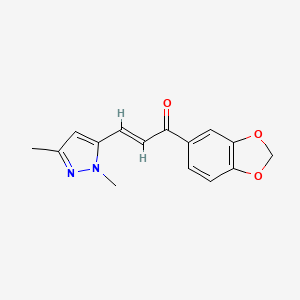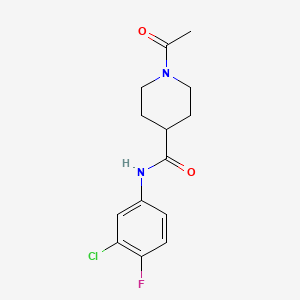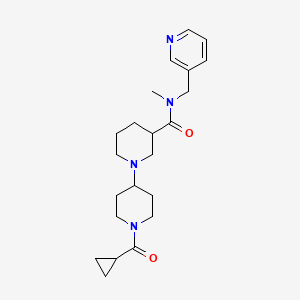![molecular formula C18H23FN4O B5498646 {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. FMP belongs to the class of piperidine-based compounds and has a unique chemical structure that makes it an attractive target for research.
Mechanism of Action
The mechanism of action of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol involves its binding to the dopamine D3 receptor, which is a G-protein coupled receptor that plays a critical role in the regulation of dopamine neurotransmission. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol acts as a partial agonist of the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not to the same degree as the endogenous ligand dopamine. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been shown to modulate the activity of the dopamine D3 receptor in a dose-dependent manner, which suggests that it has the potential to produce a range of effects depending on the dosage and duration of exposure.
Biochemical and physiological effects:
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been shown to produce a range of biochemical and physiological effects depending on the dosage and duration of exposure. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been shown to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has also been shown to decrease the release of glutamate, which is a key neurotransmitter involved in the regulation of learning and memory. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been shown to have anti-inflammatory and anti-cancer properties, which suggests that it may have potential therapeutic applications in various inflammatory and cancer-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol is its high affinity and selectivity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has also been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various inflammatory and cancer-related diseases. However, one of the main limitations of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol. One direction is to investigate the potential therapeutic applications of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate the potential therapeutic applications of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol in various inflammatory and cancer-related diseases. Further studies are also needed to elucidate the precise mechanism of action of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol and to identify potential off-target effects. Finally, the development of more efficient synthesis methods for {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol may facilitate its use in various research applications.
Synthesis Methods
The synthesis of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzyl bromide with 2-amino-4-methylpyrimidine in the presence of a base such as potassium carbonate to produce the intermediate 4-(4-fluorobenzyl)pyrimidin-2-amine. The second step involves the reaction of the intermediate with piperidine and formaldehyde in the presence of a reducing agent such as sodium borohydride to produce the final product, {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol.
Scientific Research Applications
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been shown to have high affinity and selectivity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has also been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various inflammatory and cancer-related diseases.
properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-20-16-7-9-21-17(22-16)23-10-2-8-18(12-23,13-24)11-14-3-5-15(19)6-4-14/h3-7,9,24H,2,8,10-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZDXILHSOFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(4-Fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)


![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)

![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)
